Trilaurin-d5
Description
Trilaurin-d5 (C39D5H69O6) is a deuterated analog of trilaurin, a triglyceride composed of glycerol esterified with three lauric acid chains. The "d5" designation indicates the substitution of five hydrogen atoms with deuterium, typically at specific positions to enhance stability and utility in analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Trilaurin itself has a saponification value of 261, reflecting its molecular weight and esterification degree . Deuterated compounds like this compound are critical as internal standards for quantitative analysis due to their near-identical chemical behavior to non-deuterated counterparts, except for slight mass differences detectable via MS .
Properties
Molecular Formula |
C₃₉H₆₉D₅O₆ |
|---|---|
Molecular Weight |
644.03 |
Synonyms |
Dodecanoic acid 1,2,3-propanetriyl ester-d5; Dynasan 112-d5; Glycerin-d5 tridodecanoate; Glycerin-d5 trilaurate; Glycerine-d5 trilaurate; Glycerol-d5 trilaurate; Glyceryl-d5 laurate; Glyceryl-d5 tridodecanoate; Glyceryl-d5 trilaurate; LaLaLa triacylg |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Trimyristin and Tripalmitin
Trilaurin-d5 belongs to the triglyceride family, characterized by varying fatty acid chain lengths. Key structural analogs include:
Table 1: Structural and Physical Properties of this compound vs. Trimyristin and Tripalmitin
| Property | This compound | Trimyristin | Tripalmitin |
|---|---|---|---|
| Molecular Formula | C39D5H69O6 | C45H86O6 | C51H98O6 |
| Molecular Weight (g/mol) | ~692.9 | 723.16 | 807.34 |
| Saponification Value | 261* | ~225 | ~200 |
| Melting Point (°C) | ~46** | 56–58 | 65–67 |
| Primary Applications | Analytical standards | Food additives, surfactants | Pharmaceuticals, lubricants |
Derived from non-deuterated trilaurin . *Assumed based on trilaurin’s properties; deuterated forms may exhibit minor variations.
- Key Differences: Chain Length: this compound has C12 lauric acid chains, while trimyristin (C14) and tripalmitin (C16) have longer chains, reducing solubility in polar solvents and increasing melting points . Analytical Utility: this compound’s deuterium labeling enables precise quantification in lipidomics, whereas non-deuterated analogs require external calibration .
Functional Analogs: Monolaurin-d5
Monolaurin-d5 (C15D5H29O4) is a monoester of glycerol and lauric acid, differing in esterification degree and deuterium placement.
Table 2: Functional Comparison of this compound and Monolaurin-d5
| Property | This compound | Monolaurin-d5 |
|---|---|---|
| Esterification Degree | Triester | Monoester |
| Deuterium Atoms | 5 | 5 |
| Molecular Weight (g/mol) | ~692.9 | ~340.4 |
| Solubility | Lipophilic | Moderately polar |
| Applications | MS/NMR internal standards | Antimicrobial agent, drug delivery |
- Key Differences: Polarity: Monolaurin-d5’s single lauric acid chain increases polarity, enhancing solubility in aqueous-alcoholic solutions compared to this compound . Biological Activity: Monolaurin-d5 exhibits antimicrobial properties, while this compound is metabolically inert, serving purely analytical roles .
Non-Deuterated Trilaurin
Table 3: this compound vs. Non-Deuterated Trilaurin
| Property | This compound | Trilaurin |
|---|---|---|
| Molecular Weight (g/mol) | ~692.9 | 693.05 |
| Detection in MS | Distinct isotopic pattern (m/z +5) | Base peak (m/z 693) |
| Stability | Enhanced isotopic stability | Prone to H/D exchange in solvents |
- Analytical Advantages : this compound’s deuterium labeling minimizes signal overlap in MS, improving accuracy in lipid quantification .
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